2-Iodobenzofuran

Catalog No.
S1901818
CAS No.
69626-75-1
M.F
C8H5IO
M. Wt
244.03 g/mol
Availability
In Stock
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2-Iodobenzofuran

CAS Number

69626-75-1

Product Name

2-Iodobenzofuran

IUPAC Name

2-iodo-1-benzofuran

Molecular Formula

C8H5IO

Molecular Weight

244.03 g/mol

InChI

InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H

InChI Key

WIBOBANRAWSQLV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)I

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)I
  • Synthetic Precursor

    The iodine atom on 2-Iodobenzofuran is a good leaving group, making it a valuable precursor for further functionalization. Researchers can utilize this reactivity to introduce various functional groups at the 2-position of the benzofuran ring through reactions like Suzuki-Miyaura coupling or Stille coupling. This allows for the creation of diverse benzofuran derivatives with potentially interesting properties [].

    • For instance, a recent study describes a nickel-catalyzed reaction using 2-Iodophenol (a close relative of 2-Iodobenzofuran) to create complex heterocyclic molecules like pyrano cis-fused dihydrobenzofurans [].
  • Investigating Halogen Bonding

    The iodine atom in 2-Iodobenzofuran can participate in halogen bonding, a relatively new area of research. Halogen bonding is a non-covalent interaction similar to hydrogen bonding, but involving halogen atoms. Studying how 2-Iodobenzofuran interacts with other molecules through halogen bonding could contribute to the understanding of this phenomenon and its potential applications in crystal engineering or material design.

2-Iodobenzofuran is an organic compound characterized by the presence of an iodine atom attached to a benzofuran structure. Its molecular formula is C8_8H5_5IO2_2, and it has a molecular weight of 260.03 g/mol. The compound features a hydroxyl group at the 6-position, making it a derivative of benzofuran. The unique combination of the iodine atom and the hydroxyl group contributes to its distinct chemical and biological properties, which are of significant interest in various fields, including medicinal chemistry and organic synthesis.

There is currently no scientific consensus on the specific mechanism of action of 2-Iodobenzofuran.

  • No comprehensive safety information is currently available for 2-Iodobenzofuran. As with any new compound, it's advisable to handle it with proper laboratory precautions.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The iodine atom can be reduced, typically using lithium aluminum hydride or sodium borohydride, leading to hydrogenated derivatives.
  • Substitution: The iodine atom can be replaced through nucleophilic substitution reactions with nucleophiles such as sodium azide or potassium cyanide.

These reactions facilitate the formation of various substituted benzofuran derivatives, each exhibiting different biological and chemical properties.

Research indicates that 2-Iodobenzofuran exhibits notable biological activities, including:

  • Antimicrobial Properties: The compound has been investigated for its potential to inhibit microbial growth.
  • Anticancer Activity: It has shown promise in inducing apoptosis in cancer cells, suggesting its utility in cancer therapeutics.
  • Enzyme Modulation: 2-Iodobenzofuran can interact with specific molecular targets, modulating enzyme activity and influencing biochemical pathways.

Several methods for synthesizing 2-Iodobenzofuran have been developed:

  • Halogenation of Benzofuran Derivatives: A common method involves treating benzofuran derivatives with iodine under specific conditions.
  • Iodocyclization Reactions: Recent advancements have utilized iodocyclization strategies, employing various iodinating agents to synthesize benzofurans efficiently .
  • Hypervalent Iodine-Catalyzed Reactions: Catalytic methods using hypervalent iodine reagents have been reported for the synthesis of related compounds .

Industrial production typically employs optimized halogenation processes to ensure high yield and purity.

The applications of 2-Iodobenzofuran span multiple fields:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery, particularly for antimicrobial and anticancer agents.
  • Organic Synthesis: Utilized as a building block in synthesizing complex organic molecules and heterocycles.
  • Industrial Uses: Employed in producing dyes, polymers, and other industrial chemicals.

Interaction studies have revealed that 2-Iodobenzofuran can modulate various biological pathways by interacting with specific enzymes and receptors. Its mechanism of action often involves the hydroxyl group and iodine atom's reactivity, allowing it to bind effectively to target molecules, thus influencing cellular processes such as apoptosis and microbial inhibition.

Several compounds share structural similarities with 2-Iodobenzofuran:

Compound NameStructural FeaturesUnique Aspects
2-IodobenzothiopheneContains sulfur instead of oxygenExhibits different reactivity due to sulfur's properties.
2-BromobenzofuranContains bromine instead of iodineGenerally less reactive than the iodo derivative.
2-ChlorobenzofuranContains chlorine instead of iodineSimilar biological activities but varies in reactivity due to chlorine's properties.

Uniqueness: The presence of both an iodine atom and a hydroxyl group in 2-Iodobenzofuran enhances its reactivity in substitution reactions while contributing to its potential biological activities, setting it apart from its analogs .

The synthesis of benzofuran derivatives dates back to the 19th century, with the first benzofuran synthesized by Perkin in 1870 from coumarin derivatives. The iodinated variant, 2-iodobenzofuran, emerged later as a specialized reagent in organic synthesis. Its development aligns with the broader exploration of halogenated heterocycles, driven by the need for versatile intermediates in medicinal chemistry and materials science. Early reports highlighted its utility in introducing iodine as a reactive site for cross-coupling reactions, a property critical for constructing complex molecular architectures.

Significance in Heterocyclic Chemistry

2-Iodobenzofuran occupies a unique niche in heterocyclic chemistry due to its dual functionality: the electron-rich benzofuran core and the electrophilic iodine atom. This combination enables its participation in diverse reactions, including nucleophilic substitutions, electrophilic cyclizations, and transition-metal-catalyzed couplings. Its applications span drug discovery, where iodine’s high atomic weight enhances bioactivity, and materials science, where the benzofuran scaffold contributes to optical and electronic properties.

2-Iodobenzofuran represents a halogenated heterocyclic aromatic compound with the systematic International Union of Pure and Applied Chemistry name 2-iodo-1-benzofuran [1] [2]. The compound maintains the Chemical Abstracts Service registry number 69626-75-1, establishing its unique chemical identity in databases and literature [1] [3]. Alternative nomenclature includes benzofuran, 2-iodo- and 2-iodobenzo(b)furan, reflecting various naming conventions used in chemical literature [1] [2].

The molecular formula C₈H₅IO defines the elemental composition, incorporating eight carbon atoms, five hydrogen atoms, one iodine atom, and one oxygen atom [1] [3]. The molecular weight of 244.03 grams per mole and exact mass of 243.939 atomic mass units provide precise mass specifications for analytical identification [1] [2]. The compound exhibits a calculated polar surface area of 13.14 Ångström squared and a partition coefficient (LogP) of 3.037, indicating moderate lipophilicity characteristics [1].

The structural framework consists of a benzene ring fused to a furan ring with iodine substitution at the 2-position of the furan moiety. This positioning creates a bicyclic heteroaromatic system where the iodine atom occupies the α-position relative to the oxygen atom in the furan ring. The systematic numbering follows standard heterocyclic nomenclature conventions, with the oxygen atom designated as position 1 and the iodine-bearing carbon as position 2 [1] [2].

X-ray Crystallographic Studies

X-ray crystallographic investigations of iodo-substituted benzofuran derivatives provide crucial structural insights into the molecular geometry and solid-state packing arrangements. Related crystallographic studies on similar compounds, such as 5-iodo-2-methyl-3-methylsulfinyl-1-benzofuran and 5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuran, reveal characteristic structural features applicable to 2-iodobenzofuran [4] [5] [6].

Crystallographic data from analogous iodo-benzofuran systems indicates that these compounds typically crystallize in monoclinic or triclinic crystal systems. For instance, the closely related 5-iodo-2-methyl-3-methylsulfinyl-1-benzofuran crystallizes with specific unit cell parameters demonstrating the systematic arrangement of molecules in the solid state [6]. The 5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuran exhibits monoclinic symmetry with space group P2₁/n, unit cell dimensions of a = 11.128(2) Å, b = 5.7775(12) Å, c = 17.607(4) Å, β = 98.87(3)°, and volume V = 1118.4(4) ų [4] [5].

The carbon-carbon double bond length in the benzofuran system typically measures 1.355(4) Å, characteristic of aromatic double bonds. The carbon-oxygen bond lengths in the furan ring range from 1.374(3) to 1.385(3) Å, consistent with the aromatic character of the heterocyclic system [4] [5]. Critical to the structural characterization, the carbon-iodine bond distance measures approximately 2.064(2) Å, falling within the expected range for aromatic carbon-iodine bonds [4] [5].

The molecular geometry exhibits approximate coplanarity between the benzene and furan ring systems, with dihedral angles typically less than 1°. This planarity contributes to the extended conjugation throughout the bicyclic framework [4] [5]. Intermolecular interactions in the crystal structure often include halogen bonding interactions, where the iodine atom participates in I···O contacts with distances ranging from 3.139(2) to 3.145(2) Å and nearly linear C-I···O angles of approximately 164° [7] [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 2-iodobenzofuran through both proton and carbon-13 analyses. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic aromatic signals reflecting the bicyclic heteroaromatic nature of the compound [8] [9].

The aromatic proton signals in the benzene ring portion typically appear in the range of 7.1-7.6 parts per million, consistent with literature values for benzofuran derivatives [10] [8]. These signals demonstrate the expected downfield chemical shifts due to the aromatic deshielding effect. The furan ring proton, specifically at the 3-position, exhibits a chemical shift in the range of 6.8-7.2 parts per million, slightly upfield compared to the benzene protons due to the electron density distribution in the five-membered ring [10] [8].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for the eight carbon atoms in the molecular framework. The aromatic carbons in the benzene ring system typically resonate in the range of 110-160 parts per million, characteristic of aromatic carbon environments [11] [12]. The iodine-bearing carbon exhibits a distinctive upfield shift, typically appearing around 80-90 parts per million due to the heavy atom effect of iodine [13] [14]. The furan ring carbons show chemical shifts in the range of 145-155 parts per million, reflecting their aromatic character and proximity to the oxygen heteroatom [9].

The Nuclear Magnetic Resonance coupling patterns provide additional structural information. Proton-proton coupling in the aromatic region demonstrates the expected ortho, meta, and para coupling relationships within the benzene ring. The absence of coupling to the iodine-bearing carbon position confirms the substitution pattern [8] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-iodobenzofuran reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 244, corresponding to the molecular weight of the intact compound [1] [3].

The fragmentation pattern of benzofuran derivatives under electron ionization conditions follows predictable pathways based on the stability of resulting fragment ions [15] [16]. The loss of iodine (mass 127) from the molecular ion represents a common fragmentation pathway, yielding a fragment at mass-to-charge ratio 117 corresponding to the benzofuran framework [16] [17]. This fragmentation occurs through homolytic cleavage of the carbon-iodine bond, facilitated by the relative weakness of this bond compared to carbon-carbon or carbon-hydrogen bonds.

Secondary fragmentation processes include the loss of carbon monoxide (mass 28) from the benzofuran fragment, yielding ions at mass-to-charge ratio 89. This fragmentation pathway reflects the tendency of furan-containing compounds to undergo ring-opening reactions with subsequent carbon monoxide elimination [15] [16]. Additional fragmentation may involve the formation of substituted phenyl cations through further ring degradation processes.

The isotope pattern analysis reveals the characteristic contribution of iodine, which exists as a single stable isotope (¹²⁷I). The absence of significant M+1 or M+2 peaks beyond those expected from carbon-13 contributions confirms the molecular composition and the presence of a single iodine atom [16] [18].

Infrared Vibrational Signatures

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 2-iodobenzofuran. The infrared spectrum exhibits distinctive absorption bands that reflect the molecular structure and bonding patterns [19] [20].

The aromatic carbon-hydrogen stretching vibrations appear in the range of 3000-3100 wavenumbers, characteristic of aromatic compounds [20] [21]. The benzofuran framework exhibits multiple carbon-carbon stretching vibrations in the fingerprint region (1400-1600 wavenumbers), with specific bands attributable to the fused ring system [21] [22]. The presence of the furan ring contributes characteristic vibrations, including carbon-oxygen stretching modes typically observed around 1086-1261 wavenumbers [23].

The iodine substitution influences the vibrational spectrum through its effect on the electronic distribution and molecular symmetry. Carbon-iodine stretching vibrations typically appear at lower frequencies (400-600 wavenumbers) due to the heavy mass of the iodine atom [24]. Out-of-plane bending vibrations of aromatic hydrogen atoms show characteristic frequencies around 750-800 wavenumbers, consistent with the substitution pattern and ring system geometry [22] [23].

Ring deformation modes and breathing vibrations provide additional structural fingerprints. The benzofuran system exhibits characteristic vibrations related to the bicyclic framework, with specific frequencies depending on the substitution pattern and electronic effects of the iodine atom [21] [25]. These vibrational signatures serve as diagnostic tools for structural confirmation and purity assessment of 2-iodobenzofuran samples.

Vibrational ModeFrequency Range (cm⁻¹)Assignment
Aromatic C-H Stretching3000-3100Benzene and furan ring protons
Aromatic C=C Stretching1400-1600Ring system vibrations
C-O Stretching (furan)1086-1261Furan ring characteristic
C-I Stretching400-600Carbon-iodine bond
Aromatic C-H Bending750-800Out-of-plane deformation
Carbon PositionChemical Shift Range (ppm)Multiplicity
Iodinated Carbon (C-2)80-90Singlet
Aromatic Carbons (benzene)110-130Singlet
Furan Ring Carbons145-155Singlet
Quaternary Carbons120-140Singlet
Proton EnvironmentChemical Shift (ppm)IntegrationCoupling Pattern
Benzene Ring Protons7.1-7.64HMultiplet
Furan Ring Proton (H-3)6.8-7.21HSinglet

Electrophilic Aromatic Iodination

Electrophilic aromatic iodination represents one of the fundamental approaches for introducing iodine substituents into benzofuran systems. Unlike chlorination and bromination, direct iodination of aromatic rings requires activation due to the relatively low electrophilicity of molecular iodine [1] [2]. The process involves the oxidation of iodine to generate the electrophilic iodine cation (I+), which then participates in the classical electrophilic aromatic substitution mechanism [3] [4].

The most commonly employed oxidizing systems include nitric acid in combination with sulfuric acid, hydrogen peroxide, or copper salts such as copper chloride [1] [2]. These oxidants convert molecular iodine into hypoiodous acid or other iodine-containing electrophiles that readily attack electron-rich aromatic systems [2]. The reaction typically proceeds through formation of a π-complex, followed by formation of a σ-complex (arenium ion), and final deprotonation to restore aromaticity [1] [5].

For benzofuran substrates, the electron-rich nature of the furan ring makes it particularly susceptible to electrophilic attack. The reaction conditions are generally mild, operating at room temperature to moderate heating (20-80°C), with yields typically ranging from 55-85% [1] [2]. However, regioselectivity can be challenging, as the benzofuran scaffold presents multiple potential sites for iodination, particularly at the 2, 3, 5, and 7 positions [6].

The mechanism involves initial coordination of the electrophilic iodine species to the π-electron system of the benzofuran ring, followed by nucleophilic attack by the aromatic carbon and subsequent elimination of a proton [7]. The position of iodination is governed by the electronic properties of existing substituents and the inherent reactivity patterns of the benzofuran system [6].

Metal-Mediated Coupling Reactions

Metal-mediated coupling reactions have emerged as powerful tools for the construction of iodinated benzofuran derivatives, particularly through palladium and copper-catalyzed processes [8] [9]. These methodologies typically involve the formation of carbon-carbon or carbon-heteroatom bonds through well-defined catalytic cycles, offering superior control over regioselectivity and functional group tolerance compared to traditional electrophilic substitution approaches [10].

Palladium-catalyzed Sonogashira coupling reactions between ortho-iodophenols and terminal alkynes represent a particularly effective approach [11] [9]. The reaction proceeds through the classical palladium catalytic cycle involving oxidative addition of the aryl iodide to palladium(0), transmetalation with the copper acetylide (formed in situ from the terminal alkyne), and reductive elimination to form the carbon-carbon bond [12]. Subsequent intramolecular cyclization through nucleophilic attack of the phenolic oxygen on the alkyne moiety leads to benzofuran formation [8] [10].

Typical reaction conditions employ palladium acetate or palladium dichloride complexes as catalysts (5-10 mol%), copper iodide as co-catalyst (10-20 mol%), and triethylamine or potassium carbonate as base [11] [9]. Reactions are generally conducted at elevated temperatures (80-130°C) under inert atmosphere, yielding the desired benzofuran products in 84-91% yield [11]. The broad substrate scope accommodates various substitution patterns on both the phenol and alkyne components [13] [12].

Copper-mediated cyclization strategies have also gained prominence, particularly for the synthesis of benzofuran derivatives through oxidative annulation processes [14] [15]. These reactions typically involve copper-catalyzed carbon-heteroatom bond formation, often proceeding through radical intermediates [16]. The copper catalyst facilitates both the activation of the alkyne component and the cyclization step, providing an efficient one-pot synthesis of the benzofuran scaffold [17] [18].

Modern Radical Cyclization Strategies

2-Azaallyl Anion Initiated Cascade Reactions

The utilization of 2-azaallyl anions as super electron donors (SEDs) has revolutionized the synthesis of complex benzofuran derivatives through cascade radical reactions [19] [20]. This methodology represents a significant advancement in radical chemistry, enabling the formation of polycyclic benzofuran systems under remarkably mild conditions [21] [22].

The 2-azaallyl anion system is generated in situ through deprotonation of aldimines or ketimines using appropriate bases [21] [23]. These species exhibit exceptional reducing properties, capable of transferring single electrons to various electrophiles including aryl iodides, thereby initiating radical cascade processes [19] [20]. The persistent nature of the 2-azaallyl radical formed after electron transfer allows for selective radical-radical coupling reactions [21].

In the context of benzofuran synthesis, 2-azaallyl anions react with 2-iodo aryl allenyl ethers through single electron transfer, generating both an aryl radical and a 2-azaallyl radical [19] [20]. The aryl radical undergoes rapid intramolecular cyclization onto the allene moiety, forming a stabilized radical intermediate that subsequently couples with the 2-azaallyl radical to afford complex benzofurylethylamine derivatives [19] [24].

The reaction conditions are exceptionally mild, operating at room temperature in tetrahydrofuran-dimethylformamide solvent mixtures [19] [21]. The use of blue light-emitting diode irradiation further enhances the reducing power of the 2-azaallyl anions, improving reaction efficiency [21] [25]. Yields are typically excellent, ranging from 86-95%, with high regioselectivity and functional group tolerance [19] [20].

The mechanism involves initial formation of the 2-azaallyl anion through base-mediated deprotonation, followed by single electron transfer to the aryl iodide substrate [21] [22]. The resulting radical intermediates undergo a carefully orchestrated sequence of cyclization and coupling reactions, ultimately leading to the polycyclic benzofuran products [19] [16].

Transition Metal-Catalyzed Pathways

Transition metal-catalyzed radical cyclization strategies have emerged as sophisticated approaches for benzofuran synthesis, combining the selectivity of metal catalysis with the efficiency of radical processes [26] [27]. These methodologies typically employ nickel, palladium, or copper catalysts to facilitate radical generation and subsequent cyclization reactions [14] [9].

Nickel-catalyzed radical cascade reactions represent a particularly innovative approach, utilizing redox-active esters as radical precursors in combination with 2-azaallyl anions and alkene acceptors [21]. The nickel catalyst serves multiple roles, facilitating both the generation of alkyl radicals through single electron transfer to the redox-active ester and the coordination of reaction intermediates [21].

The reaction mechanism involves nickel-mediated single electron transfer to the redox-active ester, generating an alkyl radical with concomitant carbon dioxide elimination [21]. The alkyl radical adds to the alkene trap, forming a stabilized benzylic radical that subsequently couples with a 2-azaallyl radical generated through base-mediated deprotonation and electron transfer [21].

Optimal conditions employ nickel(0) complexes such as bis(cyclooctadiene)nickel with phosphine ligands (10-20 mol%), diisopropylethylamine as base, and tetrahydrofuran-dimethylformamide solvent mixtures [21]. Reactions are conducted under blue light-emitting diode irradiation at temperatures ranging from 80-120°C, providing the difunctionalized products in 62-90% yield [21].

Palladium-catalyzed radical cyclization pathways have also been extensively developed, particularly for the synthesis of complex polycyclic benzofuran systems [9] [10]. These reactions often involve palladium-mediated carbon-heteroatom bond formation coupled with radical cyclization processes, enabling the construction of challenging molecular architectures [8] [13].

The versatility of transition metal-catalyzed radical cyclization is exemplified by copper-mediated dehydrogenative carbon-oxygen coupling reactions [14]. These processes involve copper-catalyzed oxidation of phenolic substrates followed by intramolecular radical cyclization to form the benzofuran ring system [14]. The reaction proceeds through single electron transfer mechanisms, with the copper catalyst facilitating both substrate activation and radical generation [14].

Comparative Analysis of Synthetic Routes

The synthesis of 2-iodobenzofuran can be accomplished through multiple synthetic strategies, each offering distinct advantages and limitations that must be carefully considered in the context of specific synthetic objectives [28] [29]. A comprehensive analysis of these methodologies reveals significant variations in efficiency, selectivity, cost, and practical applicability.

Iodocyclization methods emerge as the most efficient approach in terms of yield, consistently delivering 84-100% of the desired products [30] [31]. These reactions utilize N-iodosuccinimide in combination with triphenylphosphine, proceeding through phosphine-mediated activation of the iodinating agent [31] [32]. The exceptionally high yields, combined with excellent regioselectivity and broad functional group tolerance, make this approach particularly attractive for large-scale synthesis [30] [31].

The 2-azaallyl anion initiated cascade reactions represent the pinnacle of modern synthetic methodology, achieving yields of 86-95% under remarkably mild conditions [19] [20]. The ability to operate at room temperature with minimal heating requirements significantly reduces energy consumption and simplifies reaction setup [21] [22]. However, the specialized nature of the reagents and limited substrate scope restrict its broader applicability [25].

Traditional electrophilic aromatic iodination, while offering the advantage of low cost and straightforward experimental procedures, suffers from moderate yields (55-85%) and limited regioselectivity [1] [2]. The harsh oxidizing conditions required for iodine activation can also compromise sensitive functional groups, limiting its utility in complex molecule synthesis [3] [4].

Metal-catalyzed coupling reactions, particularly palladium-catalyzed Sonogashira coupling, provide excellent yields (84-91%) with broad substrate scope [11] [9]. However, the requirement for expensive palladium catalysts and elevated reaction temperatures (80-130°C) significantly increases the overall cost of synthesis [8] [12]. The superior functional group tolerance and predictable regioselectivity often justify these increased costs in pharmaceutical applications [13] [10].

Copper-mediated cyclization strategies offer a balanced approach, providing good to excellent yields (64-91%) at moderate cost [14] [15]. The ability to operate through radical mechanisms enables the formation of challenging carbon-heteroatom bonds that are difficult to achieve through traditional ionic processes [17] [16]. Temperature requirements are moderate (85-150°C), and the catalyst cost is significantly lower than palladium-based systems [18].

The reaction time analysis reveals dramatic differences between methodologies. Iodocyclization reactions can be completed in as little as three seconds to three hours, representing exceptional efficiency [30] [31]. In contrast, palladium-catalyzed processes typically require 12-24 hours for completion, reflecting the multi-step nature of the catalytic cycle [9] [10]. The 2-azaallyl anion cascade reactions occupy a middle ground, requiring 30 minutes to 2 hours depending on the specific substrate and conditions [19] [21].

Cost considerations favor traditional electrophilic iodination and iodocyclization methods due to the relatively inexpensive reagents and minimal catalyst requirements [1] [31]. Metal-catalyzed approaches, while offering superior selectivity and scope, incur significantly higher costs due to expensive transition metal catalysts and specialized ligands [9] [10]. The cost-benefit analysis must consider not only reagent expenses but also energy consumption, reaction time, and yield optimization [28].

Substrate scope analysis reveals that iodocyclization and metal-catalyzed methods accommodate the broadest range of starting materials [31] [9]. The 2-azaallyl anion cascade, while highly efficient, is limited to specific substrate classes containing the requisite structural features [19] [21]. Traditional electrophilic iodination shows the most restricted scope due to the electronic requirements for successful electrophilic substitution [1] [2].

Environmental considerations increasingly influence synthetic route selection, with modern radical strategies offering advantages through reduced waste generation and milder reaction conditions [21] [28]. The one-pot nature of many cascade reactions minimizes solvent consumption and eliminates intermediate purification steps, contributing to improved sustainability profiles [19] [14].

XLogP3

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Wikipedia

2-Iodo-1-benzofuran

Dates

Last modified: 08-16-2023

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